molecular formula C4H6N2O2 B512043 2,5-Piperazinedione CAS No. 106-57-0

2,5-Piperazinedione

Cat. No.: B512043
CAS No.: 106-57-0
M. Wt: 114.10 g/mol
InChI Key: BXRNXXXXHLBUKK-UHFFFAOYSA-N
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Description

Piperazinedione, also known as 2,5-diketopiperazine, is an organic compound with the formula (NHCH₂C(O))₂. It features a six-membered ring containing two amide groups at opposite positions in the ring. This compound is the parent of a large class of 2,5-diketopiperazines, which are ubiquitous in nature and often found in fermentation broths, yeast cultures, and processed foods .

Scientific Research Applications

Piperazinedione has a wide range of applications in scientific research:

Safety and Hazards

2,5-Piperazinedione is classified as a combustible solid . It is highly hazardous to water . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Biochemical Analysis

Biochemical Properties

Piperazine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines . The unique chemical structure of Piperazine-2,5-dione allows it to interact with biological systems in ways that can inhibit the growth of harmful microorganisms.

Cellular Effects

Piperazine-2,5-dione has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, Piperazine-2,5-dione has been shown to induce significant growth inhibition of human pancreatic cancer cell lines .

Molecular Mechanism

The molecular mechanism of Piperazine-2,5-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the Zhang group reported a C–N bond formation protocol to build Piperazine-2,5-dione core through alkyne and amide groups .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Piperazine-2,5-dione change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, compound 6h was demonstrated to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazinedione can be synthesized through the cyclization of iminodiacetic acid with ammonium formate. The reaction conditions, such as temperature, ratio of components, and choice of solvent, significantly affect the yield of the final product .

Industrial Production Methods: In an industrial setting, piperazinedione is often produced by the cyclization of amino acids or their derivatives. For example, the double D-tartrates of monoxone, (S)-1,2-diaminopropanes, and NaOH in water are stirred at 45°C for 96 hours. The reaction solution is then concentrated, and the residue is dissolved in methanol. After further processing, including the addition of sulfuric acid and sodium carbonate, the product is obtained with a yield of 71% .

Chemical Reactions Analysis

Types of Reactions: Piperazinedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diketopiperazine derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the piperazinedione ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various diketopiperazine derivatives, amine derivatives, and substituted piperazinediones .

Comparison with Similar Compounds

Piperazinedione is unique due to its six-membered ring structure with two amide groups. Similar compounds include:

Piperazinedione stands out due to its widespread occurrence in nature and its significant biological activity, particularly in anticancer research.

Properties

IUPAC Name

piperazine-2,5-dione
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InChI

InChI=1S/C4H6N2O2/c7-3-1-5-4(8)2-6-3/h1-2H2,(H,5,8)(H,6,7)
Source PubChem
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InChI Key

BXRNXXXXHLBUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
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DSSTOX Substance ID

DTXSID8059342
Record name 2,5-Piperazinedione
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Molecular Weight

114.10 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name 2,5-Piperazinedione
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CAS No.

106-57-0
Record name 2,5-Piperazinedione
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Record name 2,5-Piperazinedione
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Record name 2,5-Piperazinedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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